molecular formula C13H16N2O3S B2848961 N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide CAS No. 1153389-79-7

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Cat. No.: B2848961
CAS No.: 1153389-79-7
M. Wt: 280.34
InChI Key: YWRDIVXHYHFOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.35 g/mol . It features a pyrrolidine-1-sulfonyl group attached to a phenyl ring, which is further substituted with a prop-2-enamide (acrylamide) functional group . This specific structure, particularly the acrylamide moiety, is of significant interest in medicinal chemistry and drug discovery for its potential as a covalent warhead. Compounds containing the pyrrolidine ring and sulfonamide groups are recognized as privileged structures in pharmaceutical research, often associated with a wide range of biological activities . The molecular scaffold suggests potential as a key intermediate or building block in the synthesis of more complex bioactive molecules. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)19(17,18)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDIVXHYHFOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153389-79-7
Record name N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The compound features a central phenyl ring bearing both a pyrrolidine-1-sulfonyl group and an acrylamide substituent in the para configuration (Figure 1). Retrosynthetic analysis suggests two logical disconnections:

  • Sulfonamide formation between 4-aminophenylsulfonyl chloride and pyrrolidine
  • Acrylation of the resultant amine with acryloyl chloride

Alternative routes involve pre-installation of the acrylamide group prior to sulfonylation, though this sequence is less common due to the reactivity of the acrylamide moiety.

Primary Synthetic Routes

Sulfonylation Followed by Acylation

This two-step sequence remains the most widely adopted method across industrial and academic settings:

Step 1: Synthesis of 4-(Pyrrolidine-1-Sulfonyl)Aniline

4-Aminobenzenesulfonyl chloride + Pyrrolidine → 4-(Pyrrolidine-1-sulfonyl)aniline  

Typical Conditions:

  • Solvent: Dichloromethane (DCM) or THF
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → rt, 2-4 hr
  • Yield: 85-92%

Step 2: Acrylation with Acryloyl Chloride

4-(Pyrrolidine-1-sulfonyl)aniline + Acryloyl chloride → N-[4-(Pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide  

Optimized Parameters:

  • Solvent: Anhydrous DCM
  • Base: N,N-Diisopropylethylamine (DIPEA, 3 equiv)
  • Temperature: -10°C, 1 hr
  • Inhibitor: 0.1% BHT to prevent polymerization
  • Purification: Silica gel chromatography (EtOAc/hexanes)
  • Yield: 78-84%
Table 1: Comparative Analysis of Acylation Bases
Base Equiv Temp (°C) Time (hr) Yield (%) Purity (%)
DIPEA 3 -10 1 84 98
Pyridine 5 0 2 72 95
NaHCO3 5 25 4 65 90

One-Pot Electrophilic Activation Strategy

Recent advances in amide dehydrogenation enable direct synthesis from saturated precursors:

Mechanism :

  • LiHMDS-mediated deprotonation
  • Tf2O activation forming imidate intermediate
  • β-Hydride elimination generating acrylamide

Procedure:

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]propanamide → Target compound via LiHMDS/Tf2O  

Conditions:

  • Solvent: Diethyl ether
  • Reagents: LiHMDS (1.2 equiv), Tf2O (1.1 equiv)
  • Temperature: -78°C → rt, 3 hr
  • Yield: 89% (gram-scale)

Alternative Methodologies

Kinetic Template-Guided Tethering (KTGT)

Developed for fragment-based drug discovery, KTGT enables simultaneous synthesis and protein binding assessment:

Key Features :

  • Uses acrylamide-modified fragments
  • Irreversible capture via Michael addition
  • Enantioselectivity up to 92% ee reported

Limitations:

  • Requires specialized equipment
  • Lower yields (45-60%) compared to traditional methods

Continuous Flow Synthesis

Emerging protocols enhance safety and scalability for the exothermic acylation step:

System Parameters :

  • Reactor: Stainless steel microchannel (0.5 mm ID)
  • Flow Rate: 2 mL/min
  • Residence Time: 3 min
  • Productivity: 12 g/hr
  • Purity: 99.2% by HPLC

Critical Process Considerations

Sulfonylation Regioselectivity

The para-selectivity in sulfonylation arises from:

  • Electronic effects of the amino group
  • Steric hindrance from pyrrolidine's cyclic structure
  • Controlled by stoichiometric base addition rate

Acrylamide Stability

Degradation pathways necessitate:

  • Strict oxygen exclusion
  • Radical inhibitors (BHT, TEMPO)
  • Storage at -20°C under argon

Analytical Characterization

Key Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J=8.6 Hz, 2H), 7.54 (d, J=8.6 Hz, 2H), 6.45 (dd, J=16.9, 10.3 Hz, 1H), 6.25 (d, J=16.9 Hz, 1H), 5.75 (d, J=10.3 Hz, 1H), 3.25 (t, J=6.4 Hz, 4H), 1.95 (quin, J=6.4 Hz, 4H)
  • HRMS : m/z 281.0962 [M+H]+ (calc. 281.0965)

Industrial-Scale Production

GMP Protocol Highlights :

  • Purity Specification: ≥99.5% (HPLC)
  • Residual Solvents: <50 ppm DCM
  • Particle Size: 90% <50 μm
  • Annual Output: 250 kg (Enamine, Ukraine)

Chemical Reactions Analysis

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is being investigated for its potential as a therapeutic agent. The presence of the pyrrolidine ring is believed to enhance binding affinity to various receptors, making it a candidate for developing drugs targeting:

  • Cancer : Similar compounds have shown efficacy as inhibitors in cancer pathways, suggesting that this compound may also exhibit anti-cancer properties. Studies indicate that derivatives may possess significant activity against tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neurodegenerative Diseases : The compound's ability to modulate neurotransmitter systems positions it as a potential treatment for conditions like Alzheimer's and Parkinson's disease.

2. Interaction Studies

Research into the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that it interacts with receptors or enzymes involved in critical physiological processes. Understanding these interactions can lead to insights into both therapeutic benefits and potential side effects.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructureKey Features
This compoundContains sulfonyl groupEnhanced solubility and potential bioactivity
(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-sulfonyl)phenyl]prop-2-enamideFuran substitutionPotential anti-cancer properties
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneKetone functional groupStimulant properties, used in research

The table above highlights the structural diversity among compounds similar to this compound and their unique pharmacological properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry examined the anti-cancer properties of related compounds. Researchers found that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanisms involved included:

  • Inhibition of Cell Proliferation : The compound was shown to reduce cell viability in a dose-dependent manner.
  • Induction of Apoptosis : Flow cytometry analysis indicated increased apoptotic cell populations when treated with this compound.

These findings suggest that this compound could be further developed as an anti-cancer agent.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prop-2-enamide Derivatives

XCT790
  • Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
  • Key Features: Contains a cyano group and trifluoromethyl-substituted thiadiazole, enhancing metabolic stability and lipophilicity. Acts as an ERRα (estrogen-related receptor alpha) inverse agonist, used in cancer and metabolic disease research.
  • Comparison :
    • Unlike N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, XCT790’s trifluoromethyl and thiadiazole groups contribute to higher molecular weight (~565.3 g/mol ) and distinct pharmacokinetics. Its biological activity is well-documented, whereas the target compound lacks reported mechanistic data.
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enamide
  • Structure : Replaces pyrrolidine-1-sulfonyl with 2-oxopyrrolidin-1-yl.
  • Key Features :
    • The 2-oxo group introduces a ketone, increasing polarity compared to the sulfonyl group.
    • Molecular weight: ~265.3 g/mol (slightly lower due to substitution).

Sulfonylphenyl Amides

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives
  • Structural Features: Chloropyridine core with substituted phenyl groups (e.g., -NO₂, -Br, -CH₃) . Molecular weights range from 466–545 g/mol, significantly higher than the target compound.
  • Comparison :
    • These compounds exhibit higher melting points (268–287°C ) due to extended aromaticity and halogen/nitro substituents, which increase lattice stability. In contrast, this compound likely has a lower melting point (unreported) due to its smaller, less rigid structure.

Pyrrolidine-Containing Amides

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamide]
  • Structure : Complex peptide-like amide with a pyrrolidine-carboxamide backbone .
  • Key Features :
    • Crystallographically characterized (R factor = 0.042), indicating structural stability .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties/Applications
This compound 280.3 Pyrrolidine-1-sulfonyl, prop-2-enamide N/A Discontinued; structural analog studies
XCT790 565.3 Trifluoromethyl, thiadiazole N/A ERRα inverse agonist
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enamide 265.3 2-Oxopyrrolidinyl N/A Higher polarity than sulfonyl analog
2-Amino-4-(2-Cl-5-(4-NO₂-Ph)pyridin-3-yl)-1-(4-Br-Ph)pyridine 545.0 -NO₂, -Br 287 High thermal stability

Biological Activity

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2O2S, characterized by the presence of a prop-2-enamide moiety attached to a phenyl group with a pyrrolidine ring. This structure is believed to enhance the compound's interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various physiological processes, leading to potential therapeutic effects. The compound's pyrrolidine ring enhances binding affinity, which may improve efficacy in pharmacological applications.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects, including:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryPotential modulation of inflammatory pathways
AnalgesicPossible pain relief through receptor interaction
Cancer inhibitionInhibition of cancer cell growth pathways

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that modify precursor compounds to enhance biological activity. The exploration of derivatives is crucial as modifications can lead to improved efficacy and reduced side effects.

Table 2: Comparison of Related Compounds

Compound NameKey FeaturesPotential Applications
This compoundContains sulfonyl groupAnti-inflammatory, analgesic
(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamideFuran substitutionPotential anti-cancer properties
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneKetone functional groupStimulant properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.